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molecular formula C7H4ClNO2S B8383999 6-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

6-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B8383999
M. Wt: 201.63 g/mol
InChI Key: IARHDLPYCCGSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884124B2

Procedure details

To a 20 mL vial fitted with a magnetic stir bar at 25° C. was added 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (0.1 g, 0.599 mmol, 1 equiv) and 2 mL of anhydrous DMF. N-chlorosuccinimide (NCS) (0.08 g, 0.599 mmol, 1 equiv) was subsequently added and the reaction vessel contents stirred for 1 h at 25° C. before heating the reaction vial to 55° C. for 12 h. The reaction was then allowed to cool to 25° C. and was diluted with EtOAc (10 mL). The resulting mixture was then washed with water) 3×5 mL). The organic phase was dried over anhydrous MgSO4, filtered, and evaporated in vacuo. The resulting residue was dissolved in a small volume of methanol, filtered through a 0.45 micron syringe filter, and further purified via preparative HPLC using the Chromeleon purification system. A 0.1% formic acid/1% acetonitrile mixture in water (aqueous phase) and methanol (no modifier added—organic phase) using a 50 mm Dynamax HPLC C-18 column at 28 mL/min (initial gradient of 40% methanol and increasing to 100% over 7 min) afforded the desired 6-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid 70 (5.5 mg, 5%). LC/MS m/e 199.9 (M−H). tR of product: 2.3-2.7 min. 1H NMR (400 MHz, CD3OD) δ ppm 7.41 (d, J=5.32 Hz, 1H), 6.97 (d, J=5.27 Hz, 1H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:8]2[CH:7]=[C:6]([C:9]([OH:11])=[O:10])[NH:5][C:4]=2[CH:3]=[CH:2]1.CN(C=O)C.[Cl:17]N1C(=O)CCC1=O>CCOC(C)=O>[Cl:17][C:7]1[C:8]2[S:1][CH:2]=[CH:3][C:4]=2[NH:5][C:6]=1[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
S1C=CC=2NC(=CC21)C(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.08 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction vessel contents stirred for 1 h at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 20 mL vial fitted with a magnetic stir bar at 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
before heating
CUSTOM
Type
CUSTOM
Details
the reaction vial to 55° C. for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C.
WASH
Type
WASH
Details
The resulting mixture was then washed with water) 3×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in a small volume of methanol
FILTRATION
Type
FILTRATION
Details
filtered through a 0.45 micron syringe
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
further purified via preparative HPLC
CUSTOM
Type
CUSTOM
Details
the Chromeleon purification system
TEMPERATURE
Type
TEMPERATURE
Details
increasing to 100% over 7 min)
Duration
7 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C2=C(NC1C(=O)O)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 mg
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 4.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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